1-(Acetyloxy)-2,2-dichloroethyl chloroacetate
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Overview
Description
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted ethyl chloroacetates.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the acetyloxy group.
Methyl chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2,2-Dichloroethyl acetate: Similar in structure but lacks the chloroacetate moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63168-00-3 |
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Molecular Formula |
C6H7Cl3O4 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3 |
InChI Key |
VLYPWJWAGWORSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(Cl)Cl)OC(=O)CCl |
Origin of Product |
United States |
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